molecular formula C16H12N2O4 B5835169 1-Methyl-3-nitro-4-phenoxyquinolin-2-one CAS No. 141945-62-2

1-Methyl-3-nitro-4-phenoxyquinolin-2-one

Cat. No.: B5835169
CAS No.: 141945-62-2
M. Wt: 296.28 g/mol
InChI Key: QGTKOIGMIQIIBA-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-4-phenoxyquinolin-2-one is a heterocyclic compound that belongs to the quinoline family. It is characterized by a quinoline core structure with a methyl group at position 1, a nitro group at position 3, and a phenoxy group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-nitro-4-phenoxyquinolin-2-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by nitration and subsequent cyclization. The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and elevated temperatures for cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-nitro-4-phenoxyquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, hydroxyl derivatives, and substituted quinolines .

Scientific Research Applications

1-Methyl-3-nitro-4-phenoxyquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-nitro-4-phenoxyquinolin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions that can modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to 1-Methyl-3-nitro-4-phenoxyquinolin-2-one but without the nitro and phenoxy groups.

    4-Phenoxyquinoline: Similar structure but lacks the nitro group.

    3-Nitroquinoline: Similar structure but lacks the phenoxy group.

Uniqueness

This compound is unique due to the presence of both the nitro and phenoxy groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-methyl-3-nitro-4-phenoxyquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-17-13-10-6-5-9-12(13)15(14(16(17)19)18(20)21)22-11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTKOIGMIQIIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354700
Record name AG-690/13780141
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141945-62-2
Record name AG-690/13780141
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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